N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
Description
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound is characterized by a sulfonamide group at position 2 of the oxazepine ring and a 4-propoxybenzenesulfonyl substituent. The 4-propoxy group on the benzene ring may enhance lipophilicity and metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy) .
Propriétés
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-13-28-16-8-10-17(11-9-16)30(26,27)24-15-7-12-20-18(14-15)22(25)23-19-5-3-4-6-21(19)29-20/h3-12,14,24H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGZJANRWUPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a dibenzo[b,f][1,4]oxazepine core fused with a propoxybenzenesulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 922137-50-6 |
| Molecular Formula | C21H22N2O5S |
| Molecular Weight | 426.48 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
The biological activity of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in various disorders.
Antimicrobial Activity
Research has indicated that compounds within the oxazepine family exhibit antimicrobial properties. A study demonstrated that derivatives similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide showed significant activity against a range of bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Several studies have explored the anticancer potential of oxazepine derivatives. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involved the modulation of apoptotic pathways and the inhibition of key survival signaling pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).
- Method : MTT assay.
- Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Toxicological Profile
While promising in biological activity, the safety profile of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide needs thorough investigation. Preliminary toxicological assessments suggest low toxicity levels; however, comprehensive studies are required for conclusive data.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Sulfonamide Group
Heteroatom Modifications: Oxazepine vs. Thiazepine
- 10-Ethyl-N-(4-Methoxyphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]thiazepine-8-Carboxamide 5-Oxide (, Compound 29):
Functional Group Impact on Pharmacokinetics
*Predicted based on substituent contributions.
†Estimated based on molecular formula (C24H23N2O5S).
- Propoxy vs. Methoxy/Ethoxy : The 4-propoxy group in the target compound likely improves membrane permeability compared to methoxy (logP ~2.8) or ethoxy (logP ~3.5) due to increased hydrophobicity .
- Chloro/Fluoro Substituents : Halogenation (e.g., 8-chloro in ) enhances receptor binding but may increase toxicity risks .
Receptor Binding and Selectivity
- D2 Dopamine Receptor Antagonists : Thiazepine derivatives (e.g., Compounds 29–32 in ) exhibit D2 receptor antagonism with IC50 values <100 nM, while oxazepine analogues (e.g., ) show reduced affinity, suggesting oxygen’s electronic effects are less favorable for D2 binding .
- PEX5-PEX14 Interaction Inhibitors : Oxazepine derivatives with arylacetamide groups (e.g., , Compound 8c) demonstrate moderate activity (IC50 ~1 µM), highlighting the role of sulfonamide vs. acetamide substituents in target specificity .
Key Research Findings
- Synthetic Feasibility : The target compound’s 4-propoxybenzenesulfonamide group can be synthesized via coupling reactions similar to (Protocol A), though LCMS RT and yield may vary due to increased steric hindrance .
- Metabolic Stability : Longer alkoxy chains (e.g., propoxy) reduce oxidative metabolism compared to methoxy, as shown in analogues like N-{4-[(10-Methyl-11-Oxo-...oxazepin-2-yl)Sulfamoyl]Phenyl}Propanamide () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
